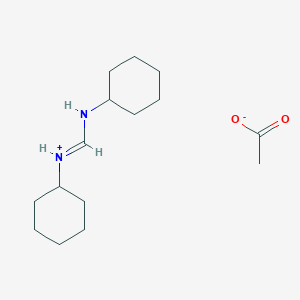
N,N'-Dicyclohexylformamidinium acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N’-Dicyclohexylformamidinium acetate: is an organic compound that belongs to the class of amidines Amidines are known for their reactivity and versatility in organic synthesis
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The preparation of N,N’-Dicyclohexylformamidinium acetate typically involves the reaction of dicyclohexylamine with formic acid and acetic acid. The reaction is carried out under controlled conditions to ensure high yield and purity. The process can be summarized as follows:
Reaction of Dicyclohexylamine with Formic Acid: This step involves the formation of N,N’-Dicyclohexylformamidine.
Reaction with Acetic Acid: The formamidine is then reacted with acetic acid to form N,N’-Dicyclohexylformamidinium acetate.
Industrial Production Methods: In industrial settings, the production of N,N’-Dicyclohexylformamidinium acetate may involve the use of advanced techniques such as continuous flow reactors to enhance efficiency and scalability. The reaction conditions are optimized to minimize by-products and maximize yield.
Análisis De Reacciones Químicas
Types of Reactions: N,N’-Dicyclohexylformamidinium acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: It can also undergo reduction reactions, leading to the formation of reduced derivatives.
Substitution: The compound is reactive towards nucleophilic substitution reactions, where the acetate group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols are commonly employed in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N,N’-Dicyclohexylformamidinium oxide, while reduction can produce N,N’-Dicyclohexylformamidine.
Aplicaciones Científicas De Investigación
Chemistry: N,N’-Dicyclohexylformamidinium acetate is used as a reagent in organic synthesis, particularly in the formation of heterocyclic compounds. It serves as a building block for the synthesis of various organic molecules.
Biology: In biological research, this compound is used to study enzyme mechanisms and protein interactions. Its unique structure allows it to interact with biological macromolecules in specific ways.
Medicine: The compound has potential applications in medicinal chemistry, where it is explored for its ability to form bioactive molecules. It is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry: In industrial applications, N,N’-Dicyclohexylformamidinium acetate is used in the production of specialty chemicals and materials. It is also employed in the development of new catalysts and polymers.
Mecanismo De Acción
The mechanism of action of N,N’-Dicyclohexylformamidinium acetate involves its interaction with molecular targets through its amidine group. The compound can form hydrogen bonds and electrostatic interactions with various substrates, leading to specific chemical transformations. The pathways involved include nucleophilic attack and electrophilic addition, depending on the reaction conditions.
Comparación Con Compuestos Similares
N,N’-Dicyclohexylcarbodiimide: This compound is used as a coupling agent in peptide synthesis and shares structural similarities with N,N’-Dicyclohexylformamidinium acetate.
N,N-Dimethylformamide: Another related compound, commonly used as a solvent in organic synthesis.
Uniqueness: N,N’-Dicyclohexylformamidinium acetate is unique due to its specific reactivity and versatility in forming various chemical bonds. Its ability to participate in multiple types of reactions makes it a valuable compound in both research and industrial applications.
Propiedades
Número CAS |
55152-80-2 |
|---|---|
Fórmula molecular |
C15H28N2O2 |
Peso molecular |
268.39 g/mol |
Nombre IUPAC |
cyclohexyl-[(cyclohexylamino)methylidene]azanium;acetate |
InChI |
InChI=1S/C13H24N2.C2H4O2/c1-3-7-12(8-4-1)14-11-15-13-9-5-2-6-10-13;1-2(3)4/h11-13H,1-10H2,(H,14,15);1H3,(H,3,4) |
Clave InChI |
FAOCOKDWQLFWDJ-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)[O-].C1CCC(CC1)NC=[NH+]C2CCCCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















